molecular formula C8H12O4 B15147518 Ethyl 2-hydroxy-4-oxohex-2-enoate

Ethyl 2-hydroxy-4-oxohex-2-enoate

Cat. No.: B15147518
M. Wt: 172.18 g/mol
InChI Key: OUXMMBFKIDQKRZ-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-4-oxohex-2-enoate is an α,β-unsaturated ester characterized by a conjugated enone system (C=O and C=C bonds) and a hydroxyl group at the 2-position. Its molecular formula is C₈H₁₂O₄, featuring a six-carbon backbone with ester, ketone, and hydroxyl functionalities.

The compound’s reactivity is influenced by its enolizable α-hydrogens and the electron-withdrawing effects of the ketone and ester groups. These features enable participation in Michael additions, cyclizations, and hydrogen-bonding interactions, which are critical in crystal engineering and supramolecular chemistry .

Properties

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

ethyl 2-hydroxy-4-oxohex-2-enoate

InChI

InChI=1S/C8H12O4/c1-3-6(9)5-7(10)8(11)12-4-2/h5,10H,3-4H2,1-2H3

InChI Key

OUXMMBFKIDQKRZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C=C(C(=O)OCC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-hydroxy-4-oxohex-2-enoate can be synthesized through several methods. One common approach involves the Claisen condensation reaction between ethyl acetoacetate and ethyl formate in the presence of a strong base such as sodium ethoxide. The reaction proceeds as follows:

Ethyl acetoacetate+Ethyl formateNaOEtEthyl 2-hydroxy-4-oxohex-2-enoate\text{Ethyl acetoacetate} + \text{Ethyl formate} \xrightarrow{\text{NaOEt}} \text{this compound} Ethyl acetoacetate+Ethyl formateNaOEt​Ethyl 2-hydroxy-4-oxohex-2-enoate

The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as zeolites can be employed to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxy-4-oxohex-2-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carboxyl group, resulting in the formation of ethyl 2-oxo-4-oxohex-2-enoate.

    Reduction: The keto group can be reduced to form ethyl 2-hydroxy-4-hydroxyhex-2-enoate.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Ethyl 2-oxo-4-oxohex-2-enoate.

    Reduction: Ethyl 2-hydroxy-4-hydroxyhex-2-enoate.

    Substitution: Ethyl 2-halo-4-oxohex-2-enoate.

Scientific Research Applications

Ethyl 2-hydroxy-4-oxohex-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-hydroxy-4-oxohex-2-enoate involves its interaction with various molecular targets and pathways. For example, in biological systems, it may act as a substrate for enzymes involved in metabolic pathways, leading to the formation of bioactive metabolites. The compound’s hydroxyl and keto groups allow it to participate in hydrogen bonding and other interactions with proteins and nucleic acids .

Comparison with Similar Compounds

Ethyl (2R,4Z)-5-hydroxy-2-methyl-3-oxohex-4-enoate

  • Molecular Formula : C₉H₁₄O₄ .
  • Key Differences :
    • A methyl substituent at the 2-position and a hydroxyl group at the 5-position.
    • Stereochemistry (2R,4Z) introduces chirality, affecting biological activity and crystallization behavior.

Ethyl 4-(naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylates

  • Synthesis : Derived from ethyl acetoacetate and arylprop-2-en-1-ones via base-catalyzed cyclization .
  • Key Differences :
    • A naphthyl group and aryl substituents introduce aromaticity and bulkiness.
    • Cyclohexene ring system enhances rigidity, influencing melting points and solubility.
  • Implications : The extended π-system may enhance UV absorption properties, making it suitable for photochemical applications.

Ethyl 2-[3-(7-methoxy-2-oxochromen-4-yl)-2-oxochromen-7-yl]oxyacetate

  • Molecular Formula : C₂₃H₁₈O₈ .
  • Key Differences :
    • Chromene rings and methoxy groups increase molecular weight (422.4 g/mol) and lipophilicity (XLogP3 = 3.3).
    • Multiple hydrogen-bond acceptors (8 oxygen atoms) enhance solubility in polar solvents.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups XLogP3 Hydrogen-Bond Acceptors
Ethyl 2-hydroxy-4-oxohex-2-enoate C₈H₁₂O₄ 172.18 (calculated) Ester, ketone, hydroxyl ~1.5* 4
Ethyl (2R,4Z)-5-hydroxy-2-methyl-3-oxohex-4-enoate C₉H₁₄O₄ 186.21 Ester, ketone, hydroxyl, methyl ~1.8* 4
Ethyl 4-(naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylate ~C₂₄H₂₂O₃ ~358.44* Ester, ketone, aryl, naphthyl ~3.0* 3
Ethyl 2-[3-(7-methoxy-2-oxochromen-4-yl)-2-oxochromen-7-yl]oxyacetate C₂₃H₁₈O₈ 422.40 Ester, chromene, methoxy 3.3 8

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